Cas no 2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide)

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide
- EN300-1461561
- 2172500-18-2
-
- インチ: 1S/C8H7F3N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H3,12,13)
- InChIKey: DSRRSCNSRKHIHW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(F)F)=C1C(=N)N
計算された属性
- せいみつぶんしりょう: 188.05613272g/mol
- どういたいしつりょう: 188.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.9Ų
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461561-2.5g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 2.5g |
$3865.0 | 2023-06-06 | ||
Enamine | EN300-1461561-1.0g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 1g |
$1971.0 | 2023-06-06 | ||
Enamine | EN300-1461561-100mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 100mg |
$1735.0 | 2023-09-29 | ||
Enamine | EN300-1461561-0.05g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.05g |
$1657.0 | 2023-06-06 | ||
Enamine | EN300-1461561-10.0g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 10g |
$8480.0 | 2023-06-06 | ||
Enamine | EN300-1461561-0.1g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.1g |
$1735.0 | 2023-06-06 | ||
Enamine | EN300-1461561-0.5g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.5g |
$1893.0 | 2023-06-06 | ||
Enamine | EN300-1461561-50mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 50mg |
$1657.0 | 2023-09-29 | ||
Enamine | EN300-1461561-250mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 250mg |
$1814.0 | 2023-09-29 | ||
Enamine | EN300-1461561-2500mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 2500mg |
$3865.0 | 2023-09-29 |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamideに関する追加情報
Professional Introduction to 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide (CAS No. 2172500-18-2)
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide, identified by its CAS number 2172500-18-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzene derivatives featuring fluorine and difluoromethyl substituents, which are well-known for their enhanced metabolic stability and binding affinity to biological targets. The presence of a carboximidamide functional group further extends its potential utility in the design of novel bioactive molecules.
The structural features of 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide make it a promising candidate for further exploration in drug discovery. The incorporation of fluorine atoms, particularly in the difluoromethyl group, is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as lipophilicity and metabolic resistance. Additionally, the carboximidamide moiety is known to contribute to hydrogen bonding interactions, which can be critical for the development of high-affinity ligands. These attributes have positioned this compound as a valuable scaffold for synthesizing small-molecule inhibitors or modulators.
In recent years, there has been growing interest in the development of fluorinated benzene derivatives for their applications in oncology and anti-inflammatory therapies. Studies have demonstrated that fluorine-substituted aromatic compounds can exhibit improved binding interactions with enzymes and receptors involved in disease pathways. For instance, research on similar structures has shown potential in targeting proteases and kinases that play pivotal roles in cancer progression. The difluoromethyl group, in particular, has been implicated in enhancing the bioavailability of drug candidates by reducing susceptibility to oxidative degradation.
The carboximidamide functional group in 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide offers additional opportunities for structural optimization. This moiety can serve as a hydrogen bond acceptor or donor, depending on its environment, which is crucial for designing molecules with optimal solubility and binding affinity. Furthermore, carboximidamides have been reported to exhibit significant activity against various biological targets, including bacterial enzymes and viral proteases. The combination of these features makes this compound a versatile building block for medicinal chemists.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide. Molecular docking studies have been employed to predict binding modes and affinities with target proteins, streamlining the process of hit identification. These computational approaches have complemented traditional synthetic strategies by providing insights into how structural modifications can enhance biological activity. The integration of machine learning algorithms has further accelerated this process by allowing rapid de novo design of fluorinated benzene derivatives.
The synthesis of 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include halogenation, carboxylation, and imidamidation processes, each demanding optimized reagents and catalysts to achieve high yields and purity. The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions has improved the efficiency of these processes, making large-scale production more feasible.
In conclusion, 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide (CAS No. 2172500-18-2) represents a compelling example of how structural engineering at the molecular level can yield novel bioactive compounds with therapeutic potential. Its unique combination of fluorine substituents and a carboximidamide group positions it as a valuable intermediate for drug discovery programs targeting various diseases. As research continues to uncover new applications for fluorinated benzene derivatives, compounds like this are likely to play an increasingly important role in the development of next-generation pharmaceuticals.
2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide) 関連製品
- 2171236-67-0(2-(2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetamido)acetic acid)
- 919896-15-4(N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)
- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)
- 760-30-5(2-sulfanylacetohydrazide)
- 2201733-04-0(3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)
- 941975-30-0(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)
- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)
- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)
- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)
- 2098117-46-3(4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide)



